Cas no 27212-88-0 ((5a,24R)-Ergostan-3-one)

(5a,24R)-Ergostan-3-one structure
(5a,24R)-Ergostan-3-one structure
Product Name:(5a,24R)-Ergostan-3-one
CAS No:27212-88-0
Molecular Formula:C28H48O
Molecular Weight:400.68012
CID:271270
PubChem ID:16061343

(5a,24R)-Ergostan-3-one Properties

Names and Identifiers

    • Ergostan-3-one, (5a,24R)-
    • (5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
    • 5a-Campestan-3-one
    • 5a-Ergostan-3-one, (24R)- (8CI)
    • Ostreastanone
    • (24r)-24-methyl-5a-cholestan-3-one
    • (5alpha)-campestan-3-one
    • DTXSID90581616
    • 3-dehydro-campestanol
    • (24R)-5alpha-ergostan-3-one
    • Campestan-3-one
    • methylcholestanone
    • 5alpha-campestan-3-one
    • SCHEMBL3722667
    • (24R)-24-methyl-5alpha-cholestan-3-one
    • Q27109041
    • 27212-88-0
    • LMST01030123
    • CHEBI:18533
    • (5a,24R)-Ergostan-3-one
    • InChIKey: DDJMOMHMVFXEQF-UHFFFAOYSA-N
    • Inchi: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-21,23-26H,7-17H2,1-6H3
    • SMILES: CC(C(CCC(C1CCC2C3CCC4CC(CCC4(C)C3CCC12C)=O)C)C)C

Computed Properties

  • Exact Mass: 400.37074
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 400.370516150g/mol
  • Heavy Atom Count: 29
  • Complexity: 607
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 9.2
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

(5a,24R)-Ergostan-3-one Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
TRC
E383230-2.5mg
(5a,24R)-Ergostan-3-one
27212-88-0
2.5mg
$ 173.00 2023-04-14

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